molecular formula C14H8O2 B14571384 Anthracene-2,9-dione CAS No. 61357-65-1

Anthracene-2,9-dione

Cat. No.: B14571384
CAS No.: 61357-65-1
M. Wt: 208.21 g/mol
InChI Key: RLISRKPLQXUHMV-UHFFFAOYSA-N
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Description

{14})H({8})O(_{2}). It is a yellow crystalline solid that is poorly soluble in water but soluble in hot organic solvents. This compound is widely used in the paper industry, the production of synthetic dyes, and crop protection . It is also found in fossil fuels and certain plants as metabolites .

Synthetic Routes and Reaction Conditions:

    Oxidation of Anthracene: This method involves the oxidation of anthracene using oxidizing agents such as chromium(VI) oxide.

    Friedel-Crafts Reaction: This method involves the reaction of benzene with phthalic anhydride in the presence of aluminum chloride (AlCl(_{3})).

    Diels-Alder Reaction: This method uses naphthoquinone or benzoquinone as dienophiles and 1,3-butadiene as the diene.

Industrial Production Methods: The industrial production of anthracene-2,9-dione primarily relies on the oxidation of anthracene obtained from coal tar. This method is preferred due to its cost-effectiveness and scalability .

Types of Reactions:

Common Reagents and Conditions:

    Oxidizing Agents: Chromium(VI) oxide, hydrogen peroxide.

    Reducing Agents: Copper.

    Catalysts: Aluminum chloride (AlCl(_{3})) for Friedel-Crafts reactions.

    Acids: Sulfuric acid for sulfonation reactions.

Major Products:

    Anthraquinone-2-carboxylic acid: from oxidation.

    Anthrone: from reduction.

    1-Chloroanthraquinone: from sulfonation and subsequent chlorination.

Mechanism of Action

The mechanism of action of anthracene-2,9-dione involves its redox properties. It acts as a redox catalyst, facilitating single electron transfer (SET) reactions. In the paper industry, it oxidizes the reducing ends of polysaccharides, protecting them from alkaline degradation . In medicinal applications, anthraquinone derivatives inhibit topoisomerases, leading to DNA damage and apoptosis in cancer cells .

Comparison with Similar Compounds

    Anthracene-9,10-dione: Another isomer of anthraquinone with similar properties.

    1,4-Dihydroxyanthraquinone: Known for its use in dye production.

    2-Methylanthraquinone: Used in the synthesis of pharmaceuticals.

Uniqueness: Anthracene-2,9-dione is unique due to its versatility in industrial applications and its significant role in scientific research. Its ability to undergo various chemical reactions and form numerous derivatives makes it a valuable compound in multiple fields .

Properties

CAS No.

61357-65-1

Molecular Formula

C14H8O2

Molecular Weight

208.21 g/mol

IUPAC Name

anthracene-2,9-dione

InChI

InChI=1S/C14H8O2/c15-11-6-5-10-7-9-3-1-2-4-12(9)14(16)13(10)8-11/h1-8H

InChI Key

RLISRKPLQXUHMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC(=O)C=C3C2=O

Origin of Product

United States

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